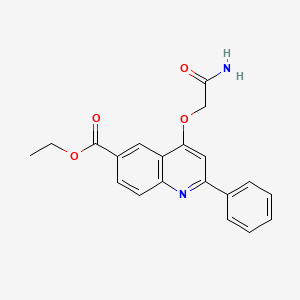

ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate

Description

Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate is a quinoline-based heterocyclic compound with a phenyl substituent at position 2, a carbamoylmethoxy group at position 4, and an ethyl ester moiety at position 6 (Figure 1). The ethyl ester at position 6 may influence metabolic stability compared to methyl esters, as ethyl groups are generally more lipophilic and resistant to hydrolysis.

Properties

IUPAC Name |

ethyl 4-(2-amino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-2-25-20(24)14-8-9-16-15(10-14)18(26-12-19(21)23)11-17(22-16)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFRVVZMLODJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the carbamoylmethoxy and phenyl groups. The final step involves esterification to introduce the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbamoylmethoxy group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine-substituted quinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives .

Scientific Research Applications

Ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This compound incorporates various functional groups, which contribute to its potential applications in pharmaceuticals.

Molecular Structure and Properties

The molecular structure of ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate features a quinoline ring system substituted with various functional groups.

The molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The compound's structural representation can be visualized using molecular modeling software.

Potential Applications

Ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has potential applications in pharmaceutical development as a lead compound.

Chemical Reactions

Ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate undergoes various chemical reactions:

- Oxidation: The compound can undergo oxidation reactions, particularly at the mesitylamino group, leading to the formation of N-oxide derivatives.

- Reduction: Reduction reactions can occur at the quinoline core, converting it to dihydroquinoline derivatives.

- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, leading to the formation of various substituted derivatives.

- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-phenyl-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate has several scientific research applications:

- Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

- Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

- Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

- Industry: It is used in the development of new materials, particularly in the field of organic electronics and photovoltaics.

Research indicates that quinoline derivatives exhibit a range of biological activities:

- Anticancer Activity: Quinoline compounds have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis. This compound may follow similar mechanisms due to its structural characteristics.

- Antimicrobial Properties: Quinoline derivatives are recognized for their antibacterial and antifungal activities. The presence of specific substituents can enhance these effects by modifying the compound's interaction with microbial targets.

- Anti-inflammatory Effects: Some studies suggest that quinolines can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation: Quinoline derivatives often intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression or microbial growth.

- Reactive Oxygen Species (ROS) Generation: Some quinolines induce oxidative stress in cells, leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Positional Effects :

- Substituents at position 4 (e.g., carbamoylmethoxy, benzyloxy) significantly modulate target interactions. For example, the carbamoylmethoxy group in the target compound may improve binding to polar enzyme pockets compared to benzyloxy’s hydrophobic interactions .

- Ethyl esters at position 6 (target compound) vs. methyl esters () affect lipophilicity (ClogP: ethyl ≈ 3.1 vs. methyl ≈ 2.5), influencing membrane permeability .

Biological Implications: P-glycoprotein Inhibition: Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () shows potent P-gp inhibition, likely due to methoxy and aryl groups stabilizing π-π interactions with the transporter’s hydrophobic domains . Antiviral Activity: Ethyl 4-(benzyloxy)-2-phenylquinoline-6-carboxylate () inhibits viral proteases, suggesting the target compound’s carbamoylmethoxy group could similarly disrupt viral replication .

Synthetic Routes :

- The target compound may be synthesized via nucleophilic substitution at position 4, analogous to ’s method using potassium carbonate and alkyl halides .

- Esterification steps (e.g., ethyl vs. methyl) follow protocols from , involving reflux with alkyl iodides .

Physicochemical and Spectroscopic Data

- Ethyl 4-(benzyloxy)-2-phenylquinoline-6-carboxylate (): ¹H NMR: δ 9.02 (d, 1H), 8.33 (dd, 1H), 5.45 (s, 2H, –OCH₂Ph), 4.47 (q, 2H, –COOEt) . ESI-MS: [M+H]⁺ 384.81 (calc. 384.16) .

- Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (): Melting Point: 220–222°C, indicating high crystallinity due to planar dihydroquinoline structure .

Biological Activity

Ethyl 4-(carbamoylmethoxy)-2-phenylquinoline-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a quinoline core structure substituted with various functional groups. The presence of the carbamoylmethoxy group enhances its solubility and bioavailability, which are critical for therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 and MCF-7 Cell Lines

In a study assessing the antiproliferative activity of quinoline derivatives, this compound was tested against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. The results indicated significant cytotoxic activity with IC50 values comparable to established anticancer agents:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | HepG2 | 0.164 |

| This compound | MCF-7 | 0.583 |

| Erlotinib (control) | HepG2 | 0.308 |

| Erlotinib (control) | MCF-7 | 0.512 |

The compound's mechanism of action appears to involve the inhibition of protein kinases, particularly targeting the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy was evaluated using the minimum inhibitory concentration (MIC) method against Gram-positive bacteria, such as Staphylococcus aureus:

| Compound | Pathogen | MIC (μM) |

|---|---|---|

| This compound | S. aureus | 38.64 |

| Ciprofloxacin (control) | S. aureus | 3.80 |

These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its structural features that allow interaction with target proteins involved in cell signaling pathways. The compound acts as a DNA gyrase inhibitor, disrupting bacterial DNA replication processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.